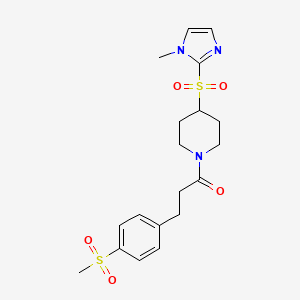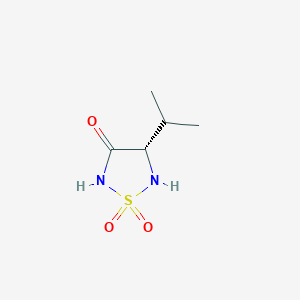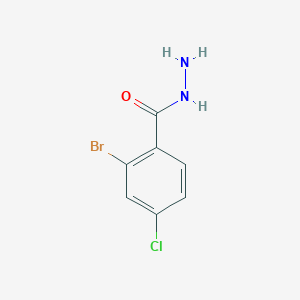
2-Bromo-4-chlorobenzhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chlorobenzhydrazide is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 . It is used widely in scientific research due to its unique properties.
Synthesis Analysis
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chlorobenzhydrazide is characterized by a bromine atom and a chlorine atom on the benzene ring, along with a hydrazide group . The InChI code is 1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) .Physical And Chemical Properties Analysis
2-Bromo-4-chlorobenzhydrazide has a molecular weight of 249.49 g/mol . Its exact mass is 247.93520 g/mol and its monoisotopic mass is also 247.93520 g/mol . It has a complexity of 179 .科学的研究の応用
Computational and Spectroscopic Analysis
A study focused on the spectroscopic analysis of a closely related compound, 2-bromo-1, 4-dichlorobenzene, revealing insights into its electronic structure, NMR properties, and nonlinear optical (NLO) characteristics. Such analysis suggests that bromo-chloro benzene derivatives could be explored for their electronic properties and potential applications in materials science and optical technologies (Vennila et al., 2018).
Halogen Bonding in Crystalline Structures
Another research area involves the study of halogen bonds in solid-state chemistry. For instance, the crystallization behaviors of isomeric compounds like 4-bromo-2-chloro benzoic acid and 2-bromo-4-chlorobenzoic acid have been investigated, indicating the importance of halogen bonding in dictating packing preferences. This suggests potential applications in designing new crystalline materials and understanding their stability and formation mechanisms (Pramanik et al., 2017).
Synthesis of Triazole Derivatives
Research into the synthesis of new chemical derivatives, such as 1,2,4-triazole, from compounds like 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol, suggests the role of bromo-chloro benzene derivatives in medicinal chemistry. These compounds exhibit anti-lipase and anti-urease activities, indicating their potential as bioactive molecules or pharmaceutical intermediates (Bekircan et al., 2014).
Environmental Chemistry and Degradation
The transformation of bromophenols, which share structural similarities with 2-Bromo-4-chlorobenzhydrazide, during aqueous chlorination processes has been explored. Such studies are crucial for understanding the environmental fate of these compounds, their degradation pathways, and potential impacts on water treatment and environmental health (Xiang et al., 2020).
High-Temperature Oxidation and Dioxin Formation
The study of the oxidative degradation of 2-bromophenol at high temperatures provides insights into the formation of hazardous byproducts like dioxins. This research is significant for environmental science, highlighting the importance of understanding the thermal stability and reaction pathways of bromo-chloro compounds under various conditions (Evans & Dellinger, 2005).
作用機序
The exact mechanism of action, targets, and biochemical pathways of 2-Bromo-4-chlorobenzhydrazide would depend on the specific biological system it interacts with, and these details would need to be determined through experimental studies. The pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also need to be studied experimentally. The compound’s stability, efficacy, and action could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .
特性
IUPAC Name |
2-bromo-4-chlorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFCZDTCHVFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

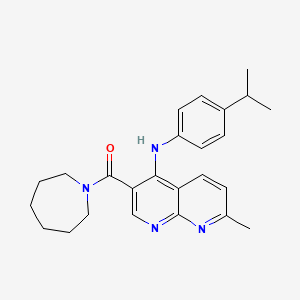
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)
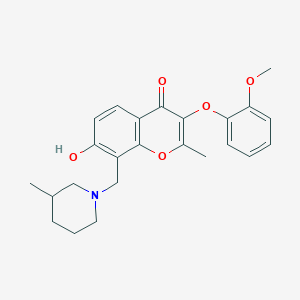
![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)
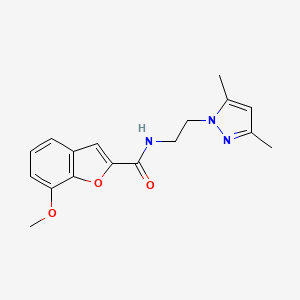
![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)
![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2982443.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)
